Boc-2,3-Dimethy-L-Phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

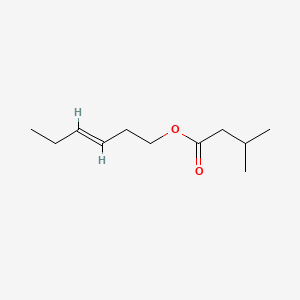

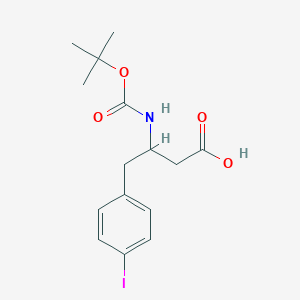

Boc-2,3-ジメチル-L-フェニルアラニン: は、必須アミノ酸であるL-フェニルアラニンの誘導体です。この化合物は、アミノ基に付加されたtert-ブトキシカルボニル(Boc)保護基と、フェニル環に付加された2つのメチル基の存在を特徴としています。この修飾により、その安定性が向上し、さまざまな合成用途に役立ちます。

準備方法

合成経路と反応条件: Boc-2,3-ジメチル-L-フェニルアラニンの合成は、通常、L-フェニルアラニンのアミノ基をBoc基で保護することから始まります。このプロセスは、L-フェニルアラニンを、水酸化ナトリウムなどの塩基の存在下でジ-tert-ブチルジカルボネート(Boc2O)と反応させることから始まります。この反応は、制御された温度条件下で、水性溶媒または有機溶媒中で行われます .

工業生産方法: 工業生産では、このプロセスは、大型反応器と最適化された反応条件を使用して、高収率と高純度を実現するために規模が拡大されます。反応混合物は通常、抽出、精製、結晶化され、最終生成物が得られます .

化学反応解析

反応の種類: Boc-2,3-ジメチル-L-フェニルアラニンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: Boc基は、酸性条件下で選択的に除去することができ、アミノ基のさらなる官能化が可能になります。

一般的な試薬と条件:

酸化: 水性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: Boc脱保護のためのジクロロメタン中のトリフルオロ酢酸。

生成される主な生成物:

酸化: カルボン酸またはケトンの生成。

還元: 第一アミンの生成。

置換: Boc脱保護後の遊離アミンの生成。

科学研究における用途

化学: Boc-2,3-ジメチル-L-フェニルアラニンは、ペプチド合成における構成要素として使用されます。その安定性と脱保護の容易さにより、複雑なペプチドやタンパク質の合成において価値があります .

生物学: 生物学的研究では、この化合物は、タンパク質-タンパク質相互作用と酵素-基質相互作用を研究するために使用されます。生物系における修飾アミノ酸の挙動を理解するためのモデル化合物として役立ちます .

医学: その安定性と生物系との適合性により、さらなる研究に有望な候補となっています .

産業: 産業分野では、Boc-2,3-ジメチル-L-フェニルアラニンは、特殊化学薬品や材料の生産に使用されています。その独自の特性により、ポリマーや高度な材料の合成など、さまざまな用途に適しています .

化学反応の分析

Types of Reactions: Boc-2,3-Dimethy-L-Phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of free amines after Boc deprotection.

科学的研究の応用

Chemistry: Boc-2,3-Dimethy-L-Phenylalanine is used as a building block in peptide synthesis. Its stability and ease of deprotection make it valuable in the synthesis of complex peptides and proteins .

Biology: In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of modified amino acids in biological systems .

Medicine: Its stability and compatibility with biological systems make it a promising candidate for further research .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the synthesis of polymers and advanced materials .

作用機序

類似化合物との比較

特性

分子式 |

C16H23NO4 |

|---|---|

分子量 |

293.36 g/mol |

IUPAC名 |

3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) |

InChIキー |

UWEUVXSPNWWCBP-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[2-[1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12283278.png)

![(R)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B12283290.png)

![6-Acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B12283296.png)

![3,6,9,12-Tetraoxatetradecan-1-ol, 14-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B12283316.png)